molecular formula C23H24N2O3 B5472157 (E)-3-{5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE

(E)-3-{5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE

Cat. No.: B5472157
M. Wt: 376.4 g/mol
InChI Key: IGKRWAJDPURVSJ-VAWYXSNFSA-N
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Description

(E)-3-{5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is a complex organic compound characterized by its unique structure, which includes an indene moiety, a furan ring, and a pyrazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-{5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyrazole intermediates, followed by their coupling with the indene derivative under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced techniques such as catalytic oxidation and packed-bed reactors can enhance the yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(E)-3-{5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and transition metal catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(E)-3-{5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-3-{5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan, pyrazole, and indene derivatives, such as:

Uniqueness

What sets (E)-3-{5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-3-[5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-yl]-1-(1-ethyl-5-methylpyrazol-4-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3/c1-3-25-16(2)22(14-24-25)23(26)12-11-19-9-10-21(28-19)15-27-20-8-7-17-5-4-6-18(17)13-20/h7-14H,3-6,15H2,1-2H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKRWAJDPURVSJ-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C(=O)C=CC2=CC=C(O2)COC3=CC4=C(CCC4)C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=C(C=N1)C(=O)/C=C/C2=CC=C(O2)COC3=CC4=C(CCC4)C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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